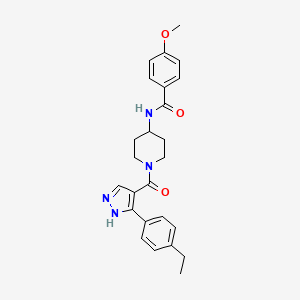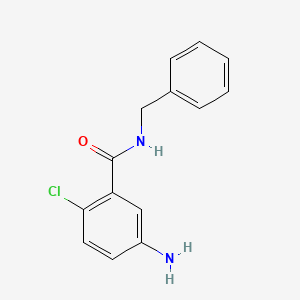
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of developing new antibacterial agents. In one study, a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the reactivity of this precursor with hydrazine derivatives was investigated, leading to the formation of pyrazole and oxazole derivatives. The treatment of the precursor with urea, thiourea, and guanidine hydrochloride yielded pyrimidine and thiazine derivatives .
Another study focused on the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety. The synthesis began with 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, leading to a series of compounds characterized by FT-IR, 1H NMR, 13C NMR, and elemental analysis. These compounds were evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, with Ki values ranging significantly, indicating varied levels of inhibition .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various analytical techniques. In the case of the pyrazole-3,4-dicarboxamide derivatives, FT-IR, 1H NMR, 13C NMR, and elemental analysis were employed to confirm the structures of the molecules. These methods provided detailed information about the molecular framework and the presence of the sulfonamide moiety within the compounds .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was assessed through their interaction with human carbonic anhydrase isoenzymes. The inhibitory effects of the sulfonamide derivatives on the esterase activities of these isoenzymes were studied in vitro. The results showed that the compounds had varying degrees of inhibition, with some exhibiting high inhibitory effects, suggesting potential as carbonic anhydrase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, particularly their antibacterial activity, were evaluated. Eight of the newly synthesized heterocyclic compounds containing the sulfonamido moiety demonstrated high antibacterial activities, indicating their potential as antibacterial agents. The study of the N-alkylated arylsulfonamides also revealed that modifications to the sulfonamide moiety could lead to selective receptor ligands or multifunctional agents, which could be beneficial for treating complex diseases .
科学的研究の応用
Antimicrobial Applications
The synthesis of novel heterocyclic compounds incorporating a sulfonamido moiety, like the one , has been explored for their potential as antibacterial agents. For instance, Azab et al. (2013) aimed at synthesizing new heterocyclic compounds suitable for use as antibacterial agents, leading to the creation of derivatives showing high antibacterial activity (Azab, Youssef, & El-Bordany, 2013). Similarly, Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, which exhibited promising antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Applications
Sulfonamide derivatives, including structures similar to the compound , have been evaluated for their anticancer activities. Küçükgüzel et al. (2013) synthesized celecoxib derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing potential as therapeutic agents (Küçükgüzel et al., 2013). Ghorab et al. (2015) synthesized a series of sulfonamide derivatives and tested them for in vitro anticancer activity, identifying compounds with higher activity than doxorubicin (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-20-10-16(17-11-20)25(22,23)18-6-7-21-14(12-4-5-12)9-13(19-21)15-3-2-8-24-15/h2-3,8-12,18H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEILYMQWLPSNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2516569.png)
![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)
![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)



![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2516582.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)
![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)